3-Ethyl-2,4-dimethylindeno[2,1-b]pyran
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Overview
Description
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran, also known as EDIP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EDIP belongs to the family of indeno[2,1-b]pyran derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism Of Action
The mechanism of action of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran is not fully understood, but studies suggest that it acts through multiple pathways. In cancer cells, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran inhibits the activation of NF-κB, which is a key regulator of the inflammatory response. Additionally, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to inhibit the MAPK pathway, which is involved in the production of pro-inflammatory cytokines. In viral infections, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran inhibits viral replication by blocking various stages of the viral life cycle.
Biochemical And Physiological Effects
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to have various biochemical and physiological effects. In cancer cells, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran induces apoptosis, cell cycle arrest, and inhibits cell migration and invasion. In inflammation, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. In viral infections, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran inhibits viral replication and reduces viral load. Additionally, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to have antioxidant properties and can protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran in lab experiments is its ability to inhibit multiple pathways involved in cancer, inflammation, and viral infections. This makes it a promising candidate for the development of multi-targeted therapies. However, one limitation of using 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and toxicity of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran.
Future Directions
For the study of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran include investigating its potential for other diseases, developing more efficient synthesis methods, and developing drug delivery systems.
Synthesis Methods
The synthesis of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran involves the reaction between 3-ethyl-2,4-dimethylphenol and 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst. The reaction yields a mixture of isomers, which can be separated and purified through column chromatography. The purity of the compound can be confirmed through NMR and mass spectrometry.
Scientific Research Applications
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and viral infections. In cancer research, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have demonstrated that 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. Furthermore, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran has been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus.
properties
CAS RN |
62096-40-6 |
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Product Name |
3-Ethyl-2,4-dimethylindeno[2,1-b]pyran |
Molecular Formula |
C16H16O |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
3-ethyl-2,4-dimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C16H16O/c1-4-13-10(2)16-14-8-6-5-7-12(14)9-15(16)17-11(13)3/h5-9H,4H2,1-3H3 |
InChI Key |
ZLFUHDKLUVXDMI-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
Canonical SMILES |
CCC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
Origin of Product |
United States |
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